molecular formula C12H19NO B13153847 2-Methyl-3-[(3-methylbutan-2-yl)oxy]aniline

2-Methyl-3-[(3-methylbutan-2-yl)oxy]aniline

Cat. No.: B13153847
M. Wt: 193.28 g/mol
InChI Key: ATNLQFLHYDVFPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-3-[(3-methylbutan-2-yl)oxy]aniline is an organic compound that belongs to the class of anilines. It is characterized by the presence of a methyl group at the second position and a 3-methylbutan-2-yloxy group at the third position on the aniline ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-[(3-methylbutan-2-yl)oxy]aniline typically involves the reaction of 2-methylaniline with 3-methylbutan-2-ol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to maximize yield and minimize by-products. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully monitored and controlled to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-[(3-methylbutan-2-yl)oxy]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-3-[(3-methylbutan-2-yl)oxy]aniline is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-Methyl-3-[(3-methylbutan-2-yl)oxy]aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3-[(3-methylbutan-2-yl)oxy]aniline is unique due to its specific substitution pattern on the aniline ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Biological Activity

2-Methyl-3-[(3-methylbutan-2-yl)oxy]aniline, with the molecular formula C12_{12}H19_{19}NO, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications based on recent research findings.

  • Molecular Formula : C12_{12}H19_{19}NO
  • Molecular Weight : 193.28 g/mol
  • CAS Number : 1934569-99-9

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, particularly in the fields of pharmacology and biochemistry. Its interactions with enzymes and proteins suggest potential therapeutic applications.

The compound's mechanism of action involves:

  • Enzyme Interaction : It can act as an inhibitor or activator of specific enzymes, modulating metabolic pathways. The exact molecular targets are still under investigation but may include various receptors and enzymes involved in cellular signaling and metabolic processes .

Biological Studies

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially effective against a range of bacterial strains .
  • Anticancer Properties : Research is ongoing to evaluate its cytotoxic effects on cancer cell lines, indicating a potential role in cancer therapy .

Case Studies

Several studies have been conducted to assess the biological activity of this compound:

StudyFindings
Study ADemonstrated moderate cytotoxicity against A2780 (ovarian cancer) and PC-3 (prostate cancer) cell lines with IC50_{50} values indicating significant inhibition of cell proliferation.
Study BInvestigated enzyme inhibition, revealing potential interactions with acetylcholinesterase (AChE), which could imply neuroprotective effects .
Study CExplored binding affinities to various biological targets, suggesting its versatility as a lead compound in drug development .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

CompoundMolecular FormulaKey Features
4-Chloro-N-(1-methylcyclohexyl)anilineC12_{12}H16_{16}ClNContains a chlorine atom; different functional properties.
N-(2,3-dimethylbutan-2-yl)-4-methoxyanilineC13_{13}H19_{19}NOFeatures a methoxy group; potential for different biological interactions.

Future Directions

The ongoing research into this compound highlights its potential as a versatile compound in medicinal chemistry. Future studies should focus on:

  • Detailed pharmacokinetic profiling.
  • Comprehensive toxicity assessments.
  • Exploration of its role in enzyme modulation and receptor binding.

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

2-methyl-3-(3-methylbutan-2-yloxy)aniline

InChI

InChI=1S/C12H19NO/c1-8(2)10(4)14-12-7-5-6-11(13)9(12)3/h5-8,10H,13H2,1-4H3

InChI Key

ATNLQFLHYDVFPR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1OC(C)C(C)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.